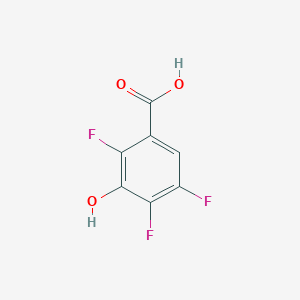

3-Hydroxy-2,4,5-trifluorobenzoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,4,5-trifluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAFUGSJSHXYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370188 | |

| Record name | 3-Hydroxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116751-24-7 | |

| Record name | 3-Hydroxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluoro-3-hydroxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,4,5-trifluorobenzoic acid is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its trifluorinated aromatic ring and reactive hydroxyl and carboxylic acid functionalities make it a versatile intermediate for the development of complex molecules, particularly in the field of quinolone antibiotics. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthetic Pathway: From N-Methyltetrafluorophthalimide

The most prominently documented synthetic route to this compound commences with N-methyltetrafluorophthalimide. The overall process involves a base-mediated hydrolysis followed by acidification to yield the final product.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of this compound and its derivatives.

Step 1: Alkaline Hydrolysis of N-Methyltetrafluorophthalimide

This initial step involves the reaction of N-methyltetrafluorophthalimide with an alkali metal hydroxide to produce a mixture of the alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-methylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-methylbenzamide.[1]

Materials:

-

N-Methyltetrafluorophthalimide

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

Procedure:

-

Prepare an aqueous solution of the alkali metal hydroxide (e.g., 10-20 wt% NaOH).

-

Add N-methyltetrafluorophthalimide to the hydroxide solution in the reaction vessel.

-

Heat the mixture with stirring. The reaction can be performed at temperatures ranging from room temperature to approximately 130°C. A preferred temperature range is between 75°C and 105°C to ensure a reasonable reaction rate while minimizing the formation of by-products.[1]

-

Maintain the reaction at the selected temperature until completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture will contain the sodium or potassium salts of 4-hydroxy-3,5,6-trifluoro-N-methylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-methylbenzamide.

Step 2: Acidification and Hydrolysis to this compound

The intermediate mixture from Step 1 is then acidified and heated to hydrolyze the amide functionality and effect decarboxylation (in the case of the phthalamic acid derivative) to yield the final product.

Materials:

-

Intermediate mixture from Step 1

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Reaction vessel equipped with a stirrer and thermometer

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Cool the reaction mixture from Step 1 to room temperature.

-

Slowly add a strong acid, such as concentrated HCl or H₂SO₄, to the stirred mixture until the pH is acidic (typically pH 1-2). This will protonate the carboxylate and phenoxide groups.

-

Heat the acidified mixture to facilitate the hydrolysis of the N-methylbenzamide intermediate and the hydrolysis and decarboxylation of the phthalamic acid intermediate. The exact temperature and reaction time will depend on the specific intermediates and acid used and may require optimization.

-

After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and the final product. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | N-Methyltetrafluorophthalimide | [1] |

| Intermediate(s) | 4-Hydroxy-3,5,6-trifluoro-N-methylphthalamic acid and 3-Hydroxy-2,4,5-trifluoro-N-methylbenzamide | [1] |

| Final Product | This compound | |

| Molecular Formula | C₇H₃F₃O₃ | [2] |

| Molecular Weight | 192.09 g/mol | [2] |

| Melting Point | 143-147 °C | [2] |

| Appearance | White to off-white crystalline powder |

Alternative Synthetic Approaches

While the route from N-methyltetrafluorophthalimide is well-documented, other potential synthetic strategies have been mentioned in the literature, although with less detailed experimental procedures. These include:

-

From Tetrafluorophthalic Acid: This method involves the controlled decarboxylation of tetrafluorophthalic acid.[3]

-

Base-Mediated Synthesis from Tetrafluorophthalimide: A more general description of the primary route, highlighting the use of a base to initiate the reaction.[3]

These alternative routes may offer advantages in terms of starting material availability or cost, but would require significant process development and optimization.

Conclusion

The synthesis of this compound via the alkaline hydrolysis of N-methyltetrafluorophthalimide represents a robust and well-characterized method for obtaining this important chemical intermediate. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Careful control of reaction parameters is crucial for achieving high yields and purity of the final product. Further research into alternative synthetic routes may lead to more efficient and sustainable production methods in the future.

References

3-Hydroxy-2,4,5-trifluorobenzoic acid molecular structure and weight

An In-depth Technical Guide to 3-Hydroxy-2,4,5-trifluorobenzoic Acid

This guide provides a comprehensive overview of this compound, a crucial fluorinated intermediate in the pharmaceutical and fine chemical industries. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Molecular Structure and Chemical Identity

This compound is a derivative of benzoic acid characterized by the presence of three fluorine atoms and one hydroxyl group on the benzene ring.[1] This substitution pattern, particularly the electron-withdrawing nature of the fluorine atoms, significantly influences the compound's chemical properties and reactivity.

The canonical SMILES representation of the molecule is O=C(O)C1=CC(F)=C(F)C(O)=C1F.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₃O₃ | [2][3][4][5][6] |

| Molecular Weight | 192.09 g/mol | [2][3][4][5][6] |

| CAS Number | 116751-24-7 | [1][2][3][4][6] |

| Melting Point | 143-147°C | [1][6] |

| Boiling Point (Predicted) | 292.6 ± 40.0 °C | [6] |

| Density (Predicted) | 1.699 ± 0.06 g/cm³ | [6] |

| Flash Point | 130.8°C | [6][7] |

| pKa (Predicted) | ~2.5–3.5 | [1] |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | [2] |

| LogP | 1.5077 | [2] |

Solubility Profile:

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes, often starting from more readily available fluorinated precursors.

Common Synthetic Pathways:

-

From Tetrafluorophthalimide: A multi-step process can be initiated from tetrafluorophthalimide or its derivatives.[1][8] One patented method involves the reaction of a tetrafluorophthalimide with an alkali metal hydroxide to produce intermediates which can then be further processed.[9]

-

From Nitrile Derivatives: Synthesis can also proceed via fluorinated nitrile precursors.[1] For instance, 3-amino-2,4,5-trifluorobenzoic acid is derived from 4-amino-3,5,6-trifluorophthalonitrile through hydrolysis and decarboxylation.[1]

-

Traditional Route: An older, established method starts from a tetrachlorinated precursor and involves a five-step reaction sequence including halogenation, diazotization, hydrolysis, and decarboxylation.[10]

The logical workflow for a common synthesis approach is outlined in the diagram below.

Caption: Generalized synthesis pathway from tetrafluorophthalimide.

Chemical Reactivity and Applications

This compound is a versatile intermediate, primarily due to the reactivity of its carboxylic acid and hydroxyl functional groups.

Key Reactions:

-

Esterification: The carboxylic acid group readily reacts with alcohols to form the corresponding esters.[1] For example, reaction with methanol can yield methyl 3-hydroxy-2,4,5-trifluorobenzoate.

-

Substitution: The hydroxyl group can be substituted with other functional groups, such as conversion to a methoxy group to produce 3-methoxy-2,4,5-trifluorobenzoic acid.[1][9]

Primary Applications:

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of pharmaceuticals.[1][6][10]

-

Quinolone Antibiotics: The compound is notably used in the production of fourth-generation quinolone antibacterial drugs.[1][10] The fluorinated structure is crucial for enhancing the activity and stability of these antibiotics.[1]

The role of this compound as a precursor in the synthesis of quinolone antibiotics is illustrated below.

Caption: Role as an intermediate in quinolone antibiotic synthesis.

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are often proprietary. However, based on established chemical principles, the following outlines general methodologies for its characterization.

Protocol 1: Determination of pKa via Potentiometric Titration

-

Preparation of Analyte: Accurately weigh approximately 20-30 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50:50 water/acetonitrile) to a final volume of 50 mL. Due to its low water solubility, a co-solvent is necessary.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved analyte in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The electron-withdrawing effects of the fluorine atoms are expected to result in a pKa in the range of 2.5-3.5.[1]

Protocol 2: Synthesis of Methyl 3-methoxy-2,4,5-trifluorobenzoate

This is a representative two-step derivatization.

-

Methylation of Hydroxyl Group:

-

Dissolve this compound in a suitable solvent (e.g., acetone or DMF).

-

Add a base (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group.

-

Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, filter the mixture and remove the solvent under reduced pressure to obtain crude 3-methoxy-2,4,5-trifluorobenzoic acid.

-

-

Esterification of Carboxylic Acid:

-

Dissolve the crude product from the previous step in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Heat the mixture under reflux for several hours.

-

Neutralize the acid catalyst, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the final ester product.[1]

-

Safety and Handling

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[6] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 116751-24-7 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. biosynth.com [biosynth.com]

- 4. 116751-24-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

physical and chemical properties of 3-Hydroxy-2,4,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,4,5-trifluorobenzoic acid, with the CAS number 116751-24-7, is a fluorinated aromatic carboxylic acid. Its structure, featuring a hydroxyl group and three fluorine atoms on the benzene ring, imparts unique chemical properties that make it a valuable building block in organic synthesis. This is particularly true in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of potent antibacterial agents, specifically quinolone antibiotics.[1][2] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of the final drug molecules.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, along with relevant experimental protocols and a discussion of its role in the mechanism of action of quinolone antibiotics.

Physical and Chemical Properties

The distinct substitution pattern of this compound governs its physical and chemical characteristics. The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid, while the hydroxyl group can participate in hydrogen bonding.[1]

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₇H₃F₃O₃ | [3] |

| Molecular Weight | 192.09 g/mol | [3] |

| Melting Point | 143-147 °C | [1][3][4] |

| Boiling Point (Predicted) | 292.6 ± 40.0 °C | [4] |

| Density (Predicted) | 1.699 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.75 ± 0.10 | [3] |

| Solubility | Soluble in methanol.[3] Described as having low solubility in water, moderate in ethanol, and high in DMSO.[1] | |

| Appearance | White to almost white powder or crystal. | [3] |

Synthesis

A common synthetic route to this compound involves the hydrolysis and subsequent acidification of a substituted phthalamic acid derivative.[5]

Synthetic Workflow

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Hydroxy-2,4,5-trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Hydroxy-2,4,5-trifluorobenzoic acid (CAS No. 116751-24-7), a fluorinated aromatic compound with applications in pharmaceutical synthesis. While this compound is valuable in research and development, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This document consolidates available safety data, outlines standard experimental procedures for hazard assessment, and provides visual workflows to ensure user safety.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. Quantitative data on acute toxicity, such as LD50 and LC50 values, are not currently available. The information presented herein is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and data from material safety data sheets (MSDS). All laboratory personnel must supplement this guide with their institution's specific safety policies and procedures.

Chemical Identification and Physical Properties

A clear understanding of the chemical's physical properties is the first step in a robust safety assessment.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₃O₃ | |

| Molecular Weight | 192.09 g/mol | |

| Appearance | White to light yellow-beige or bright yellow crystalline powder | |

| Melting Point | 143-147°C | |

| Boiling Point | 292.6 ± 40.0 °C (Predicted) | |

| Flash Point | 130.8°C | |

| Density | 1.699 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol | |

| pKa | 2.75 ± 0.10 (Predicted) |

Hazard Identification and Classification

This compound is classified as an irritant. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Hazard Classification

| Classification | Category |

| Skin irritation | 2 |

| Eye irritation | 2 |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |

Hazard Statements (H-Statements)

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements (P-Statements)

| Code | Prevention | Response | Storage | Disposal |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | P302+P352: IF ON SKIN: Wash with plenty of water. | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | P501: Dispose of contents/container to an approved waste disposal plant. |

| P264 | Wash skin thoroughly after handling. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | P405: Store locked up. | |

| P271 | Use only outdoors or in a well-ventilated area. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | P312: Call a POISON CENTER or doctor if you feel unwell. | ||

| P332+P313: If skin irritation occurs: Get medical advice/attention. | ||||

| P337+P313: If eye irritation persists: Get medical advice/attention. | ||||

| P362+P364: Take off contaminated clothing and wash it before reuse. |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure risk.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store locked up.

-

Segregate from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is essential.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the following outlines the standard methodologies that would be employed to assess its irritancy potential, based on OECD guidelines.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method[8][9][10]

This test method is designed to predict the skin irritation potential of a chemical by evaluating its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in a culture medium.

-

Chemical Application: A precise amount of the test chemical (solid or liquid) is applied topically to the surface of the tissue.

-

Exposure: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes).

-

Post-Exposure Incubation: After exposure, the tissues are rinsed and transferred to a fresh medium for a post-incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and measured spectrophotometrically.

-

Data Interpretation: The viability of the chemical-treated tissues is expressed as a percentage of the viability of the negative control tissues. A chemical is identified as an irritant if the mean tissue viability is below a certain threshold (typically ≤ 50%).

OECD Test Guideline 405: Acute Eye Irritation/Corrosion[12][13][14][15]

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion, typically using albino rabbits.

Methodology:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes are examined 24 hours prior to the test to ensure no pre-existing irritation or defects.

-

Chemical Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are gently held together for about one second.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. If effects persist, observations may continue for up to 21 days.

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at each observation point using a standardized system.

-

Data Interpretation: The severity and reversibility of the ocular effects are evaluated. A substance is classified as an irritant or corrosive based on the scores and the persistence of the lesions.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key logical and procedural workflows for the safe handling of this compound.

The Pivotal Role of 3-Hydroxy-2,4,5-trifluorobenzoic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2,4,5-trifluorobenzoic acid, a highly functionalized aromatic compound, has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring three fluorine atoms and a hydroxyl group, imparts desirable physicochemical properties to target molecules, significantly influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the role of this compound in drug discovery, with a particular focus on its application in the synthesis of fourth-generation fluoroquinolone antibiotics. This document details the mechanism of action of these derivatives, presents key quantitative data, outlines experimental protocols for their synthesis and evaluation, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction: The Strategic Importance of Fluorination in Drug Design

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly impact a drug's lipophilicity, metabolic stability, binding affinity, and bioavailability. This compound (HTFBA) is a prime example of a fluorinated building block that has been instrumental in the development of potent therapeutic agents. Its trifluorinated phenyl ring and reactive carboxylic acid and hydroxyl moieties make it a versatile precursor for a variety of complex molecules.

Core Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a key intermediate in the synthesis of quinoline-based antibacterial agents. Specifically, it is a crucial component for the creation of the core structure of several fourth-generation fluoroquinolones, such as moxifloxacin and gatifloxacin. The trifluorinated benzoic acid moiety contributes to the enhanced antibacterial activity and improved pharmacokinetic properties of these drugs. Beyond antibiotics, this versatile molecule also finds utility in the agrochemical sector for the development of advanced crop protection agents.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones derived from this compound exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for controlling the topological state of DNA, which is crucial for DNA replication, repair, and transcription.

-

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks generated by the enzymes. This leads to the inhibition of DNA replication and transcription, ultimately triggering a cascade of events that result in bacterial cell death. The general mechanism of action is depicted in the following diagram.

Data Presentation: Quantitative Analysis of Drug Activity

The strategic incorporation of the this compound scaffold is reflected in the potent activity and favorable pharmacokinetic profiles of the resulting drugs. The following tables summarize key quantitative data for moxifloxacin and gatifloxacin.

Table 1: In Vitro Inhibitory Activity of Moxifloxacin

| Target Enzyme | Organism | IC50 (µM) |

| DNA Gyrase | Staphylococcus aureus | 1.0 |

| Topoisomerase IV | Staphylococcus aureus | 1.0 |

| DNA Gyrase (mutant) | Staphylococcus aureus | 11.9 |

| Topoisomerase IV (mutant) | Staphylococcus aureus | 9.8 |

Data sourced from a study on heteroaryl isothiazolones, which used moxifloxacin as a comparator.

Table 2: Minimum Inhibitory Concentrations (MIC) of Gatifloxacin against Ocular Pathogens

| Bacterial Species | MIC90 (mg/mL) |

| Staphylococcus epidermidis | 0.57 |

| Staphylococcus aureus | 0.57 |

| Streptococcus pneumoniae | 0.57 |

| Streptococcus viridans | 0.22 |

| Pseudomonas aeruginosa | 1.28 |

| Klebsiella pneumoniae | 0.25 |

| Enterobacter aerogenes | 0.25 |

| Nocardia asteroides | 0.5 |

| Mycobacterium chelonae | 0.5 |

MIC90 is the concentration of the drug required to inhibit the growth of 90% of isolates.

Table 3: Human Pharmacokinetic Parameters of Moxifloxacin (400 mg oral dose)

| Parameter | Value | Unit |

| Maximum Plasma Concentration (Cmax) | 3.4 - 4.5 | mg/L |

| Area Under the Curve (AUC0-24) | 30.2 - 48 | mg·h/L |

| Elimination Half-life (t1/2) | ~12 | h |

| Oral Bioavailability | ~86 | % |

Table 4: Human Pharmacokinetic Parameters of Gatifloxacin (400 mg oral dose)

| Parameter | Value | Unit |

| Maximum Plasma Concentration (Cmax) | 3.42 ± 0.74 | µg/mL |

| Area Under the Curve (AUCtot) | 30 ± 3.8 | µg·h/mL |

| Elimination Half-life (t1/2) | 6.52 ± 0.87 | h |

| Oral Bioavailability | ~100 | % |

Experimental Protocols

Representative Synthesis of a Fluoroquinolone Core from a Trifluorobenzoic Acid Derivative

The following is a representative, multi-step synthesis for a key fluoroquinolone intermediate, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is a precursor to drugs like gatifloxacin. This protocol is based on established synthetic routes for similar compounds.

Materials:

-

2,4,5-Trifluoro-3-methoxybenzoic acid

-

Thionyl chloride

-

Diethyl malonate

-

Magnesium ethoxide

-

p-Toluenesulfonic acid

-

Triethyl orthoformate

-

Cyclopropylamine

-

Acetic acid

-

Sulfuric acid

-

Appropriate solvents (e.g., toluene, ethanol)

Procedure:

-

Acid Chloride Formation: 2,4,5-Trifluoro-3-methoxybenzoic acid is reacted with an excess of thionyl chloride, typically with heating, to form the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.

-

Condensation: The resulting acid chloride is then condensed with diethyl malonate in the presence of a base such as magnesium ethoxide.

-

Hydrolysis and Decarboxylation: The product from the previous step is subjected to acidic hydrolysis and decarboxylation, for instance, using p-toluenesulfonic acid in water, to yield the corresponding ketoester.

-

Formation of the Enol Ether: The ketoester is reacted with triethyl orthoformate to form the enol ether, which is a key precursor for the cyclization step.

-

Cyclization: The enol ether is then reacted with cyclopropylamine. This is followed by a base-catalyzed intramolecular cyclization to form the quinolone ring system.

-

Ester Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, typically under acidic conditions, to yield the desired fluoroquinolone core.

DNA Gyrase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against bacterial DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, 0.1 mg/ml bovine serum albumin)

-

Test compound (e.g., a fluoroquinolone derivative) dissolved in DMSO

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations. A control with DMSO vehicle should be included.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time, typically 30-60 minutes, to allow for the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of an effective inhibitor. The 50% inhibitory concentration (IC50) can be determined by quantifying the band intensities and plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a testament to the power of strategic fluorination in modern drug design. Its role as a key building block for advanced fluoroquinolone antibiotics highlights its importance in combating bacterial infections. The unique electronic properties conferred by the fluorine atoms, combined with the synthetic versatility of the benzoic acid scaffold, have enabled the development of drugs with potent activity and favorable pharmacokinetic profiles. As the challenge of antimicrobial resistance continues to grow, the strategic use of such highly functionalized intermediates will remain a cornerstone of innovative drug discovery and development.

The Synthetic Versatility of 3-Hydroxy-2,4,5-trifluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,4,5-trifluorobenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and three fluorine atoms on the benzene ring, provides a versatile platform for the construction of complex molecules with diverse applications, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly influence the physicochemical properties of the resulting molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the applications of this compound in organic synthesis, complete with experimental protocols, quantitative data, and visual representations of key transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 116751-24-7 | |

| Molecular Formula | C₇H₃F₃O₃ | |

| Molecular Weight | 192.09 g/mol | |

| Melting Point | 143-147 °C | |

| Boiling Point | 292.6 ± 40.0 °C (Predicted) | |

| Density | 1.699 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.75 ± 0.10 (Predicted) | |

| Appearance | White to almost white or bright yellow crystal | |

| Solubility | Soluble in methanol |

Core Synthetic Applications

The reactivity of this compound is primarily centered around its two functional groups: the carboxylic acid and the phenolic hydroxyl group. These sites allow for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

Synthesis of Quinolone Antibiotics

A major application of this compound and its derivatives is in the synthesis of fluoroquinolone antibiotics. These potent antibacterial agents are crucial in combating a wide range of bacterial infections. The trifluorinated phenyl ring of this compound is incorporated into the quinolone scaffold, where the fluorine atoms can enhance the drug's activity and pharmacokinetic properties.

Derivatives of this compound, such as 3-methoxy-2,4,5-trifluorobenzoic acid, are key intermediates in the multi-step synthesis of these antibiotics.

Caption: Synthetic pathway from this compound to fluoroquinolone antibiotics.

Esterification and Etherification Reactions

The carboxylic acid and hydroxyl groups of this compound readily undergo esterification and etherification reactions, respectively. These transformations are fundamental for creating a wide range of derivatives with tailored properties.

Esterification: The carboxylic acid moiety can be converted to its corresponding esters under various conditions. For instance, esterification with methanol can be achieved using heterogeneous catalysts, offering an efficient and environmentally friendly approach.

Etherification (Alkylation): The phenolic hydroxyl group can be alkylated to form ethers. A common example is the methylation to produce 3-methoxy-2,4,5-trifluorobenzoic acid, a key intermediate for quinolone synthesis.

Caption: Key functionalization reactions of this compound.

Amide Bond Formation

The carboxylic acid group can be activated and coupled with various amines to form amides. This reaction is crucial for the synthesis of a wide array of biologically active molecules. Standard peptide coupling reagents can be employed for this transformation.

Experimental Protocols

Synthesis of 3-Methoxy-2,4,5-trifluorobenzoic Acid

The synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid from a tetrafluorophthalimide precursor involves the in-situ formation of a 3-hydroxy-2,4,5-trifluoro-N-substituted benzamide intermediate.

Reaction Scheme:

Caption: Synthesis of 3-Methoxy-2,4,5-trifluorobenzoic acid.

Experimental Procedure (Adapted from US Patent 5,380,926):

-

Formation of Hydroxy Intermediates: A tetrafluorophthalimide is reacted with an alkali metal hydroxide (e.g., potassium hydroxide) in an aqueous solution. The reaction can be performed at temperatures ranging from room temperature to 130 °C, with a preferred range of 75 °C to 105 °C. This step produces a mixture of the alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-substituted phthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-substituted benzamide.

-

Methylation: The resulting mixture of salts is then reacted with a methylating agent, such as dimethyl sulfate, in a suitable solvent like acetone. The reaction is typically carried out at reflux temperature.

-

Hydrolysis and Decarboxylation: The methylated products are subsequently treated with an acid to hydrolyze the amide and phthalamic acid functionalities, followed by decarboxylation to yield 3-methoxy-2,4,5-trifluorobenzoic acid.

Quantitative Data: While specific yields for the conversion of this compound itself are not detailed in the provided search results, a related synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid reports high yields for analogous steps such as nitration (94%), esterification (86%), and reduction (97%).

Applications in Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the agrochemical industry. The incorporation of the trifluorophenyl moiety can lead to the development of novel herbicides, fungicides, and insecticides with enhanced efficacy and desirable environmental profiles. However, specific examples and detailed synthetic protocols for its application in agrochemical synthesis are not extensively detailed in the public domain.

Summary of Key Synthetic Transformations

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol), Heterogeneous Catalyst (e.g., UiO-66-NH₂) | This compound ester |

| Etherification (Methylation) | Methylating agent (e.g., Dimethyl sulfate), Base (e.g., K₂CO₃) | 3-Methoxy-2,4,5-trifluorobenzoic acid |

| Amide Coupling | Amine, Coupling agent (e.g., HATU, EDC/HOBt), Base (e.g., DIEA) | N-substituted-3-hydroxy-2,4,5-trifluorobenzamide |

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its trifluorinated aromatic core and dual functional groups provide a rich platform for the synthesis of a wide range of complex molecules. The primary application of this compound and its derivatives lies in the preparation of fluoroquinolone antibiotics, where the unique structural features contribute to enhanced biological activity. Further exploration of its potential in the agrochemical sector and in the synthesis of other novel compounds is a promising area for future research. The development of efficient and selective synthetic methodologies for the transformation of this compound will continue to be of high interest to the scientific community.

An In-Depth Technical Guide to the Solubility of 3-Hydroxy-2,4,5-trifluorobenzoic Acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxy-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different solvents is critical for its use in organic synthesis, purification, and formulation development. This document summarizes available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow for this procedure.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The molecular structure of this compound, featuring both a polar carboxylic acid and a hydroxyl group, as well as a fluorinated aromatic ring, results in a nuanced solubility profile. The presence of the hydroxyl group allows for hydrogen bonding, which can enhance solubility in polar solvents.

Solubility Profile of this compound

While precise quantitative solubility data for this compound is not widely available in published literature, a qualitative understanding can be drawn from various sources. The compound generally exhibits good solubility in polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |

| Polar Protic | Water | Low | |

| Ethanol | Moderate | ||

| Methanol | Soluble | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | |

| Acetone | Soluble | ||

| Ether | Soluble |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the following detailed experimental protocol outlines the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.

Objective:

To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or small flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm pore size, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed, dry evaporating dishes or watch glasses

-

Drying oven

-

Desiccator

Methodology: The Shake-Flask Method

The shake-flask method is a standard approach to determine equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An excess of the solid should be visible at the bottom of the vial to ensure a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 1 or 2 mL) of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporating dish. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporating dish containing the filtered solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). The boiling point of the solvent should be considered.

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry solute residue.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final constant weight of the dish with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL), based on the initial volume of the filtered solution.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered solution (mL)) x 100

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented in public literature, its qualitative solubility profile indicates a preference for polar organic solvents. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a robust method for in-house determination. This information is intended to empower researchers and drug development professionals in their work with this important chemical intermediate.

Methodological & Application

experimental protocol for synthesizing quinoline derivatives from 3-Hydroxy-2,4,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of a highly functionalized quinoline derivative, 7-hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, starting from 3-Hydroxy-2,4,5-trifluorobenzoic acid. Quinolone carboxylic acids are a critical class of compounds in medicinal chemistry, forming the core of many antibacterial agents.[1] The following multi-step synthesis employs a modified Gould-Jacobs reaction, a foundational method for quinoline synthesis.[2][3][4] This protocol outlines the nitration of the starting benzoic acid, followed by reduction of the nitro group to form a key aniline intermediate, subsequent condensation and cyclization to build the quinoline core, and final hydrolysis to yield the target product.

Introduction

This compound is a valuable starting material for the synthesis of complex heterocyclic molecules, particularly fluoroquinolone derivatives renowned for their potent antibacterial activities.[5] The strategic incorporation of fluorine atoms into the quinoline scaffold can significantly enhance the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, including metabolic stability and target affinity.[5]

This protocol details a robust synthetic pathway involving several key transformations:

-

Nitration: Introduction of a nitro group onto the poly-substituted benzene ring.

-

Reduction: Conversion of the nitro group to an amine to form a substituted aniline.

-

Gould-Jacobs Annulation: Reaction of the aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to construct the 4-hydroxyquinoline core.[2]

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Experimental Protocols

General Considerations:

-

Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise noted.

-

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. The nitration step involves the use of strong acids and should be handled with extreme care.

-

Reaction Monitoring: The progress of each reaction step can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system.

Step 1: Synthesis of 3-Hydroxy-6-nitro-2,4,5-trifluorobenzoic Acid

This procedure details the regioselective nitration of this compound.

Methodology:

-

In a 100 mL round-bottom flask, cool 20 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 5.0 g of this compound to the cold sulfuric acid in small portions with continuous stirring, ensuring the temperature remains below 5°C.

-

In a separate flask, prepare the nitrating mixture by cautiously adding 2.5 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, and cool the mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid in sulfuric acid over 30 minutes. The temperature of the reaction mixture must be strictly maintained below 10°C throughout the addition.[6]

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.[6]

-

Carefully pour the reaction mixture onto 150 g of crushed ice with vigorous stirring.

-

Allow the mixture to stand, promoting the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water until the washings are neutral.

-

Dry the product under vacuum to yield 3-Hydroxy-6-nitro-2,4,5-trifluorobenzoic acid.

| Parameter | Value |

| Starting Material | This compound |

| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ |

| Temperature | 0-10°C |

| Reaction Time | 2.5 hours |

| Expected Yield | 85-95% |

| Product | 3-Hydroxy-6-nitro-2,4,5-trifluorobenzoic acid |

Table 1: Quantitative Data for Nitration Reaction

Step 2: Synthesis of 6-Amino-3-hydroxy-2,4,5-trifluorobenzoic Acid

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.

Methodology:

-

In a 250 mL flask, dissolve 5.0 g of 3-Hydroxy-6-nitro-2,4,5-trifluorobenzoic acid and 1.8 g of sodium hydroxide in 100 mL of water to form the sodium salt solution.

-

Transfer the solution to a hydrogenation vessel (e.g., a Parr shaker) and add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst.

-

Pressurize the vessel with hydrogen gas to 2-4 MPa.

-

Heat the mixture to 60-70°C and agitate until the hydrogen pressure remains constant, indicating the completion of the reaction (approx. 2-4 hours).[7]

-

Cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to recover the catalyst.

-

Cool the filtrate in an ice bath and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 6-Amino-3-hydroxy-2,4,5-trifluorobenzoic Acid.

| Parameter | Value |

| Starting Material | 3-Hydroxy-6-nitro-2,4,5-trifluorobenzoic acid |

| Reducing Agent | H₂ gas |

| Catalyst | 10% Pd/C |

| Pressure | 2-4 MPa |

| Temperature | 60-70°C |

| Expected Yield | >95%[7] |

| Product | 6-Amino-3-hydroxy-2,4,5-trifluorobenzoic Acid |

Table 2: Quantitative Data for Nitro Group Reduction

Step 3: Synthesis of Ethyl 7-hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This two-part protocol follows the Gould-Jacobs reaction pathway, involving condensation with DEEM and subsequent thermal cyclization.

Methodology - Part A: Condensation

-

A mixture of 4.0 g of 6-Amino-3-hydroxy-2,4,5-trifluorobenzoic Acid and 5.0 mL of diethyl ethoxymethylenemalonate (DEEM) is heated at 120-130°C for 2 hours. Ethanol is evolved during this period.

Methodology - Part B: Cyclization

-

The temperature of the reaction mixture from Part A is raised to 250°C. This is typically done in a high-boiling point solvent such as diphenyl ether or by using microwave heating.[8]

-

Maintain the temperature for 30 minutes to effect the intramolecular cyclization. During this step, a second molecule of ethanol is eliminated, and one of the fluorine atoms is displaced.

-

Cool the reaction mixture to room temperature. The product will often precipitate.

-

Add an excess of hexane or petroleum ether to aid precipitation.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum. This yields the ethyl ester of the quinolone.

| Parameter | Value |

| Starting Material | 6-Amino-3-hydroxy-2,4,5-trifluorobenzoic Acid |

| Reagent | Diethyl ethoxymethylenemalonate (DEEM) |

| Condensation Temp. | 120-130°C |

| Cyclization Temp. | ~250°C[8] |

| Reaction Time | 2.5 hours |

| Product | Ethyl 7-hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

Table 3: Quantitative Data for Gould-Jacobs Reaction

Step 4: Synthesis of 7-Hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This final step involves the basic hydrolysis of the ethyl ester to the target carboxylic acid.

Methodology:

-

Suspend 3.0 g of Ethyl 7-hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in 30 mL of 2N aqueous sodium hydroxide solution.[9]

-

Heat the mixture to reflux with stirring for 2 hours. The solid should dissolve as the hydrolysis proceeds.[9]

-

After completion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Place the filtrate in an ice bath and acidify to a pH of 4 with 2N hydrochloric acid.[9]

-

A precipitate will form. Collect the solid via filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

| Parameter | Value |

| Starting Material | Ethyl 7-hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| Reagent | 2N Sodium Hydroxide |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Expected Yield | ~92%[9] |

| Product | 7-Hydroxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |

Table 4: Quantitative Data for Ester Hydrolysis

Visualization of Synthetic Pathway

The overall workflow for the synthesis is depicted below.

Caption: Synthetic workflow for the target quinoline derivative.

Mechanism Overview: Gould-Jacobs Reaction

The key ring-forming step is the Gould-Jacobs reaction, which proceeds via two main stages: initial condensation followed by a 6-electron electrocyclization.

Caption: Simplified mechanism of the Gould-Jacobs reaction.

References

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 5. Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 8. ablelab.eu [ablelab.eu]

- 9. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

Application Note: Predicted ¹H and ¹³C NMR Spectral Data and Experimental Protocol for 3-Hydroxy-2,4,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Hydroxy-2,4,5-trifluorobenzoic acid. Due to the absence of publicly available experimental spectra for this specific compound in the searched databases, the presented data is based on the analysis of structurally similar compounds and established NMR principles. Additionally, a comprehensive, generalized protocol for the acquisition of NMR data for aromatic carboxylic acids is detailed, alongside a workflow diagram for clarity.

Predicted ¹H and ¹³C NMR Spectral Data

Disclaimer: The following spectral data are predicted and should be used as a guideline for spectral interpretation. Actual experimental values may vary.

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of related structures such as fluorinated benzoic acids and hydroxybenzoic acids.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | broad singlet | 1H | Carboxylic acid proton (-COOH) |

| ~9.0 - 10.0 | broad singlet | 1H | Hydroxyl proton (-OH) |

| ~7.5 - 7.8 | doublet of doublets | 1H | Aromatic proton (H-6) |

Note on ¹H NMR Predictions: The aromatic proton (H-6) is expected to show coupling to the adjacent fluorine atoms at positions 4 and 5. The exact chemical shift and coupling constants would be highly dependent on the electronic environment created by the three fluorine atoms and the hydroxyl group. The carboxylic acid and hydroxyl protons are expected to be broad and their chemical shifts can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| ~165-170 | Carboxylic acid carbon (-COOH) |

| ~150-155 (d, JC-F) | C-F (C-2) |

| ~145-150 (d, JC-F) | C-OH (C-3) |

| ~140-145 (d, JC-F) | C-F (C-4) |

| ~135-140 (d, JC-F) | C-F (C-5) |

| ~120-125 | C-H (C-6) |

| ~110-115 | C-COOH (C-1) |

Note on ¹³C NMR Predictions: The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling. The magnitude of these coupling constants is typically large (in the range of 240-260 Hz). Carbons further away will exhibit smaller couplings. The chemical shifts are estimated based on the additive effects of the substituents.

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for the acquisition of ¹H and ¹³C NMR spectra of a solid aromatic carboxylic acid like this compound.

1. Materials and Equipment:

-

Sample: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve the sample and the downfield chemical shift of its residual peak. Other suitable deuterated solvents include methanol-d₄ or acetone-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard (0 ppm). However, for polar solvents like DMSO-d₆, the residual solvent peak is often used as a secondary reference.

-

Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes (5 mm), micropipette, vortex mixer, and a balance.

2. Sample Preparation:

-

Accurately weigh the required amount of this compound.

-

Transfer the solid sample into a clean, dry 5 mm NMR tube.

-

Using a micropipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

If using an internal standard, add a small amount of TMS to the solvent before adding it to the sample.

-

Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved. Gentle warming may be necessary for some samples.

-

Ensure the solution is clear and free of any particulate matter.

3. NMR Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp NMR signals.

-

For ¹H NMR:

-

Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

-

Set the number of scans (e.g., 8-16 scans) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons.

-

Acquire the Free Induction Decay (FID).

-

-

For ¹³C NMR:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the relaxation delay (D1) accordingly (e.g., 2-5 seconds).

-

Acquire the FID.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by referencing the internal standard (TMS at 0 ppm) or the residual solvent peak (DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Workflow Diagram

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.

Caption: General workflow for NMR analysis.

Application Note: Purity Determination of 3-Hydroxy-2,4,5-trifluorobenzoic Acid by High-Performance Liquid Chromatography (HPLC)

Introduction

3-Hydroxy-2,4,5-trifluorobenzoic acid (CAS: 116751-24-7) is a fluorinated benzoic acid derivative that serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its molecular formula is C₇H₃F₃O₃, with a molecular weight of 192.09 g/mol .[2][3] Given its role in drug development, ensuring the purity of this compound is paramount for quality control and to guarantee the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and reliable analytical technique for assessing the purity of chemical compounds by separating the main component from any potential impurities.[4][5]

This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound. The protocol is intended for researchers, scientists, and quality control analysts in the pharmaceutical and chemical industries.

Principle of the Method

Reverse-phase HPLC separates chemical compounds based on their hydrophobicity.[5] The stationary phase is non-polar (e.g., C18), while the mobile phase is a polar solvent mixture. In this method, the sample is dissolved in a suitable solvent and injected into the HPLC system. The non-polar this compound and its impurities interact with the C18 stationary phase. A polar mobile phase, consisting of acetonitrile and acidified water, is used to elute the compounds from the column.[6] Compounds with different polarities will elute at different times, allowing for their separation and quantification using a UV detector. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Experimental Protocol

1. Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

-

-

Materials and Reagents:

-

This compound reference standard (Purity ≥98%)[3]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Methanol (HPLC grade, for sample preparation)

-

0.45 µm syringe filters

-

2. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis. These conditions are based on methods developed for similar fluorinated benzoic acids.[6]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile |

| Gradient | Isocratic |

| Composition | 40% B (Acetonitrile) and 60% A (0.1% TFA in Water) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 272 nm[6] |

| Injection Volume | 5 µL[6] |

| Run Time | 15 minutes |

3. Preparation of Solutions

-

Mobile Phase Preparation (1 L):

-

To prepare Mobile Phase A, add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly.

-

Mobile Phase B is HPLC-grade acetonitrile.

-

Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.

-

-

Standard Solution Preparation (approx. 0.5 mg/mL):

-

Accurately weigh approximately 25 mg of the this compound reference standard.

-

Transfer it into a 50 mL volumetric flask.

-

Add approximately 40 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature and dilute to the mark with methanol. Mix well.

-

-

Sample Solution Preparation (approx. 0.5 mg/mL):

-

Accurately weigh approximately 25 mg of the this compound sample to be tested.

-

Follow the same procedure as described for the Standard Solution Preparation.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

-

4. System Suitability

Before sample analysis, the performance of the HPLC system must be verified.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (methanol) to ensure there are no interfering peaks.

-

Make five replicate injections of the Standard Solution.

-

The system is deemed suitable for use if the following criteria are met:

-

Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

-

Tailing Factor (T): 0.8 – 1.5

-

Theoretical Plates (N): ≥ 2000

-

5. Analytical Procedure

-

Inject the blank (methanol) once.

-

Inject the Standard Solution five times for system suitability.

-

Inject the Sample Solution in duplicate.

-

Record the chromatograms and integrate all peaks with an area greater than 0.05% of the main peak area.

6. Calculation of Purity

The purity of the sample is calculated using the area normalization method. This method assumes that all impurities have a similar response factor to the main compound at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table shows representative data obtained from the analysis of a sample of this compound using this method.

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |

| Impurity 1 | 3.45 | 15.6 | 0.12 |

| Main Peak | 5.15 | 12980.2 | 99.73 |

| Impurity 2 | 7.82 | 20.1 | 0.15 |

| Total | 13015.9 | 100.00 |

Mandatory Visualizations

The following diagram illustrates the logical workflow of the HPLC purity analysis method.

Caption: Workflow for HPLC Purity Analysis.

References

Application Note: Synthesis of Methyl 3-Hydroxy-2,4,5-trifluorobenzoate via Fischer Esterification

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of methyl 3-hydroxy-2,4,5-trifluorobenzoate through the acid-catalyzed esterification of 3-hydroxy-2,4,5-trifluorobenzoic acid with methanol. This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly quinolone antibiotics.[1][2] This document outlines the reaction procedure, purification methods, and necessary safety precautions, serving as a comprehensive guide for laboratory synthesis.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, remains one of the most common methods for preparing esters.[3] This process is an equilibrium reaction, and to achieve high yields, it is often necessary to use a large excess of one reactant or remove water as it is formed.[4][5]

This compound is a fluorinated aromatic compound used as a key building block in the development of fine chemicals and pharmaceutical agents.[1][6] Its conversion to the corresponding methyl ester, methyl 3-hydroxy-2,4,5-trifluorobenzoate, is a crucial step in the synthesis of more complex molecules, such as novel antibacterial drugs.[2] This protocol details a standard laboratory procedure for this conversion using methanol as both the reagent and solvent, with sulfuric acid as the catalyst.

Physicochemical Data

A summary of the key physical and chemical properties for the primary reactant and the expected product is provided below.

| Property | This compound | Methyl 3-hydroxy-2,4,5-trifluorobenzoate (Product) |

| CAS Number | 116751-24-7[7][8] | 137234-92-5[9] |

| Molecular Formula | C₇H₃F₃O₃[7][8] | C₈H₅F₃O₃[9] |

| Molecular Weight | 192.09 g/mol [7][8] | 206.12 g/mol [10] |

| Appearance | White to light yellow crystalline powder[2][11] | Not specified (typically a solid or oil) |

| Melting Point | 143-147 °C[11][12] | Not specified |

| Boiling Point | 292.6 ± 40.0 °C (Predicted)[11] | 277.167 °C at 760 mmHg (Predicted)[9] |

| Solubility | Soluble in Methanol[2][11] | Soluble in common organic solvents |

| Safety | Irritating to eyes, respiratory system, and skin (Xi)[11] | Standard handling for chemical reagents |

Reaction Scheme

The Fischer esterification of this compound proceeds according to the following reaction:

Caption: Acid-catalyzed esterification reaction.

Experimental Protocol

This protocol describes a general procedure for the esterification on a 5-10 mmol scale. Quantities can be adjusted as needed.

4.1 Materials and Equipment

| Reagents | Equipment |

| This compound (≥98%) | Round-bottom flask (50 mL or 100 mL) |

| Methanol (anhydrous) | Reflux condenser |

| Sulfuric acid (concentrated, 98%) | Magnetic stirrer and stir bar |

| Saturated sodium bicarbonate (NaHCO₃) solution | Heating mantle or oil bath |

| Ethyl acetate (EtOAc) | Separatory funnel |

| Brine (saturated NaCl solution) | Rotary evaporator |

| Anhydrous sodium sulfate (Na₂SO₄) | Glassware for extraction and filtration |

| Deionized water | TLC plates (silica gel) |

4.2 Procedure

-

Reaction Setup:

-